3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid
Description
3-[2-(3-Phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a phenoxy group at position 3 of the thiophene ring, which is further substituted with a 3-phenylpropanamido moiety. The compound’s molecular complexity suggests tailored physicochemical properties, such as moderate solubility in organic solvents and enhanced binding affinity to biological targets due to its extended π-system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-18(11-10-14-6-2-1-3-7-14)21-15-8-4-5-9-16(15)25-17-12-13-26-19(17)20(23)24/h1-9,12-13H,10-11H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHYXLSVYYSXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and the attachment of the phenylpropanoyl and amino phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Molecular Weight : 367.42 g/mol
- Purity : 90%
Physical Form
- Appearance : Solid
- Solubility : Soluble in organic solvents, specific solubility data not detailed in the sources.
Pharmaceutical Applications
The compound is being explored for its potential therapeutic benefits. Its structural similarity to known pharmacophores suggests possible applications in drug design, particularly in targeting specific biological pathways.
Case Studies
- Anti-Cancer Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit anti-cancer properties. Research has shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial effects against bacteria and fungi, making them candidates for developing new antibiotics .
Materials Science
Thiophene derivatives are recognized for their electronic properties, making them suitable for applications in organic electronics.
Application Areas
- Organic Photovoltaics (OPVs) : The compound's electronic properties can be harnessed in the development of organic solar cells, where thiophenes are used as electron donors or acceptors.
- Conductive Polymers : The incorporation of thiophene structures into polymers enhances their conductivity, which is beneficial for applications in flexible electronics and sensors.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthetic Pathways
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, enabling the synthesis of more complex organic compounds that can be used in various chemical reactions.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Pharmaceutical | Anti-cancer, Antimicrobial | Promising preliminary results |
| Materials Science | Organic photovoltaics, Conductive polymers | Enhances electronic properties |
| Organic Synthesis | Intermediate for complex molecules | Versatile building block |
Mechanism of Action
The mechanism of action of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylpropanoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiophene-2-Carboxylic Acid Derivatives
The following table highlights key structural and molecular differences between the target compound and analogous thiophene-2-carboxylic acid derivatives:
Key Observations :
- The target compound exhibits a higher molecular weight (375.42 g/mol) compared to simpler analogues like thiophene-2-carboxylic acid (128.15 g/mol) due to its bulky phenoxy and phenylpropanamido groups .
- Substitutions at position 3 of the thiophene ring significantly alter electronic properties. For example, the phenoxy group in the target compound introduces electron-withdrawing effects, whereas the thiophen-3-yl acetamido group in ’s compound adds electron-rich heterocyclic character .
Physicochemical Properties and Bioactivity
Solubility and Lipophilicity
- Target Compound : Predicted to have low aqueous solubility due to its aromatic substituents but moderate solubility in polar aprotic solvents (e.g., DMSO). LogP values are estimated to be higher (~3.5) compared to unsubstituted thiophene-2-carboxylic acid (LogP ~1.2) .
- Thiophene-3-acetic Acid : Higher solubility in water (due to the acetic acid side chain) but lower LogP (~1.8), as reported in .
Biological Activity
The compound 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a derivative of thiophene-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiophene ring, a carboxylic acid group, and an amide linkage. The molecular formula is , with a molecular weight of approximately 319.38 g/mol. The presence of both hydrophilic (carboxylic acid) and hydrophobic (phenyl groups) components suggests potential for diverse interactions within biological systems.
Antiviral Activity
Research has indicated that thiophene derivatives exhibit promising antiviral properties. A notable study highlighted the activity of thiophene-2-carboxylic acids as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene core could enhance inhibitory effects against HCV replication in vitro . Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential antiviral efficacy.
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. A study involving various benzamide derivatives demonstrated that modifications to the thiophene structure could lead to significant cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit viral polymerases and other enzymes critical for cellular function.
- Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with Receptors : The phenylpropanamide moiety may engage with specific receptors or proteins involved in disease processes.
Study 1: Antiviral Efficacy
In a comparative study, various thiophene derivatives were screened for their ability to inhibit HCV replication. Results indicated that modifications at the phenyl position significantly impacted antiviral activity. The study concluded that compounds with bulky substituents exhibited enhanced potency .
Study 2: Anticancer Potential
A series of benzamide derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. The results showed that certain modifications led to IC50 values in the low micromolar range, indicating strong anticancer activity . This suggests that this compound may possess similar properties worthy of further investigation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for preparing 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid?
The synthesis of thiophene-carboxylic acid derivatives typically involves multi-step reactions. For example:
- Step 1 : Coupling of 3-phenylpropanamide with a phenolic intermediate via nucleophilic aromatic substitution (e.g., using NaH/DMF to activate the phenoxide group).
- Step 2 : Functionalization of the thiophene ring at the 2-position using carboxylation reagents like CO₂ under Pd catalysis or via hydrolysis of a nitrile group .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using HPLC and NMR.
Critical parameters include reaction temperature (often 80–100°C) and anhydrous conditions to avoid side reactions .
Q. How should this compound be stored to ensure stability during experimental workflows?
Stability data for similar thiophene derivatives indicate:
- Storage Conditions : Ambient temperatures, protected from light and moisture. Avoid contact with strong oxidizers, acids, or bases to prevent decomposition .
- Decomposition Products : CO, CO₂, and sulfur oxides may form under extreme conditions (e.g., combustion) .
- Handling Precautions : Use inert gas (N₂/Ar) purging for long-term storage in solution phases .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis?
Yield optimization strategies include:
- Catalyst Screening : Use HATU or EDC/HOBt for efficient amide bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify side products (e.g., hydrolysis of the amide group) .
- Post-Reaction Quenching : Use ice-cold water to precipitate the product and minimize degradation .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Data Triangulation : Cross-validate NMR results with computational methods (DFT calculations for predicted chemical shifts).
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals.
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve complex coupling patterns in the thiophene and phenoxy moieties .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Byproduct Formation : Optimize reaction stoichiometry to reduce impurities (e.g., unreacted phenoxy intermediates).
- Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.
- Thermal Stability : Conduct DSC analysis to identify safe temperature ranges for large-scale reactions .
Methodological Considerations
Q. How can researchers mitigate toxicity risks during in vivo studies?
Q. What computational tools are recommended for studying this compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., COX-2).
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
Q. How can inconsistencies in biological activity data across studies be addressed?
- Standardization : Use identical cell lines, assay protocols, and positive controls (e.g., ascorbic acid for antioxidant assays).
- Dose-Response Curves : Perform triplicate experiments with at least six concentration points.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4,5-dimethylthiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
